N-(1-Oxoisooctadecyl)-L-tryptophan
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Overview
Description
N-(1-Oxoisooctadecyl)-L-tryptophan is a synthetic compound that combines the structural elements of isooctadecanoic acid and L-tryptophan
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Oxoisooctadecyl)-L-tryptophan typically involves the reaction of isooctadecanoic acid with L-tryptophan under specific conditions. The process may include the use of coupling agents to facilitate the formation of the amide bond between the carboxyl group of isooctadecanoic acid and the amino group of L-tryptophan. Common reagents used in this synthesis include dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
N-(1-Oxoisooctadecyl)-L-tryptophan can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(1-Oxoisooctadecyl)-L-tryptophan has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects and as a drug delivery agent.
Industry: Utilized in the formulation of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(1-Oxoisooctadecyl)-L-tryptophan involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(1-Oxoisooctadecyl)-L-phenylalanine
- N-(1-Oxoisooctadecyl)-L-tyrosine
- N-(1-Oxoisooctadecyl)-L-histidine
Uniqueness
N-(1-Oxoisooctadecyl)-L-tryptophan is unique due to its specific combination of isooctadecanoic acid and L-tryptophan, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and interaction with biological targets.
Properties
CAS No. |
93982-08-2 |
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Molecular Formula |
C29H46N2O3 |
Molecular Weight |
470.7 g/mol |
IUPAC Name |
(2S)-3-(1H-indol-3-yl)-2-(16-methylheptadecanoylamino)propanoic acid |
InChI |
InChI=1S/C29H46N2O3/c1-23(2)17-13-11-9-7-5-3-4-6-8-10-12-14-20-28(32)31-27(29(33)34)21-24-22-30-26-19-16-15-18-25(24)26/h15-16,18-19,22-23,27,30H,3-14,17,20-21H2,1-2H3,(H,31,32)(H,33,34)/t27-/m0/s1 |
InChI Key |
PFFAJLLBVWELQY-MHZLTWQESA-N |
Isomeric SMILES |
CC(C)CCCCCCCCCCCCCCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)O |
Canonical SMILES |
CC(C)CCCCCCCCCCCCCCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O |
Origin of Product |
United States |
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